3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid

Description

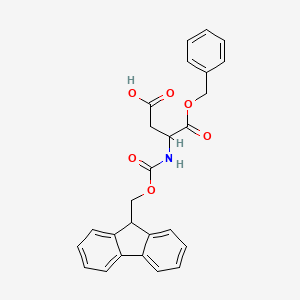

Chemical Name: (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic Acid Synonyms: Fmoc-Asp-OBzl, CAS No. 86060-83-5 Molecular Formula: C₂₆H₂₃NO₆ Molecular Weight: 445.48 g/mol Structure: This compound consists of an L-aspartic acid backbone with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a benzyl (OBzl) ester protecting the β-carboxylic acid side chain . Applications: Widely used in solid-phase peptide synthesis (SPPS) to incorporate aspartic acid residues while preventing undesired side reactions. The benzyl ester is stable under basic conditions but can be cleaved via hydrogenolysis or acidic conditions . Properties: Soluble in water or 1% acetic acid; stored at -20°C in a desiccated environment .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZSVHFNEMONDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid typically involves the following steps:

- Protection of the Amino Group: The amino group of aspartic acid is protected using the Fmoc group. This is achieved by reacting aspartic acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

- Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a benzyl ester. This is done by reacting the Fmoc-protected aspartic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid follows similar synthetic routes but on a larger scale. The process involves:

- Bulk Synthesis: Large quantities of aspartic acid are reacted with Fmoc-Cl and benzyl alcohol under controlled conditions.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid undergoes various chemical reactions, including:

- Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be cleaved using hydrogenation or acidic conditions.

- Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form peptide bonds.

Common Reagents and Conditions

- Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) or trifluoroacetic acid (TFA) for benzyl ester removal.

- Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), or 1-hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

- Deprotected Amino Acid: Removal of the Fmoc group yields aspartic acid with a benzyl ester.

- Peptide Products: Coupling reactions result in the formation of peptides with this compound as a building block.

Scientific Research Applications

Key Applications in Scientific Research

- Solid-Phase Peptide Synthesis (SPPS): 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid is primarily employed in SPPS, a widely used method for synthesizing peptides. The Fmoc group allows for easy removal under basic conditions, facilitating the stepwise assembly of peptides. The benzyl ester protects the carboxyl group of aspartic acid until required for peptide formation.

- Incorporation of Amino Acids: The ability to incorporate amino acids into peptides is essential for studying protein structure and function. The presence of both D and L-amino acids in synthesized peptides can significantly impact their biological activity and interactions.

- Selective Deprotection: The benzyl ester group can be selectively cleaved under acidic conditions using trifluoroacetic acid (TFA), allowing further modifications of the side chain without affecting other functionalities within the molecule. This selective deprotection enhances the versatility of this compound in complex peptide synthesis.

Complete Stock Solution Preparation Table of Fmoc-Asp-OBzl

| Prepare stock solution | ||

|---|---|---|

| 1 mg | 5 mg | |

| 1 mM | 2.2448 mL | 11.2238 mL |

| 5 mM | 0.449 mL | 2.2448 mL |

| 10 mM | 0.2245 mL | 1.1224 mL |

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

Substitution: The Fmoc group can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution reagents: Such as trifluoroacetic acid (TFA) for deprotection of the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Unfortunately, the available search results provide limited direct information regarding specific applications, case studies, or comprehensive research findings for the compound "3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid." However, the search results do offer some relevant, though indirect, information:

1. Chemical Properties and Availability:

- MOLBASE lists the availability of "(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid" with varying degrees of purity (98% and 98.5%) from different suppliers in China .

- The same source specifies a boiling point of 683.7ºC, a flash point of 367.3ºC, and a refractive index of 1.62 . It is a white powder and should be stored between 2-8ºC .

2. Related Compounds and Applications:

- The search results mention several related compounds containing the 9H-fluoren-9-ylmethoxycarbonylamino (Fmoc) group, which is commonly used as an amino-protecting group in peptide synthesis .

- US5324833A mentions that 9-fluorenyl-groups are used for Merrifield peptide synthesis .

- Other Fmoc-protected amino acids are listed, suggesting the title compound could be used in similar applications .

3. CDK Inhibitors and Anticancer Activity:

- ProQuest's "Advances in Cancer Therapy" discusses various compounds with Cyclin-dependent kinase (CDK) inhibitory activity, with some of them having pyrazole or pyrimidine cores . These compounds have potential anticancer effects .

- The article indicates that the substitution patterns of halogens on phenyl rings can significantly influence cytotoxic activity .

- While the specific compound isn't mentioned, this suggests a potential avenue of research if the compound can be modified .

4. Other uses of similar compounds:

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protective group, allowing for selective reactions at other functional sites. The compound can interact with enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Modifications

The following compounds share the Fmoc-protected amino acid core but differ in substituents, stereochemistry, or functional groups (Table 1):

Table 1: Structural and Functional Comparison

Impact of Substituents on Properties

Solubility and Stability :

- Benzyl (OBzl) vs. Allyl (OAll) Esters : The target compound’s benzyl ester provides stability under basic SPPS conditions, while allyl esters (e.g., Fmoc-Asp-OAll) enable selective deprotection under mild, metal-catalyzed conditions .

- Trifluoromethyl and Iodo Groups : The 4-trifluoromethylphenyl (in CAS 270065-81-1) and 4-iodophenyl (CAS MFCD01860964) substituents increase molecular weight and hydrophobicity, impacting solubility and membrane permeability .

Stereochemical Considerations: The R-configuration in (3R)-3-(Fmoc-amino)-4-(4-iodophenyl)butanoic acid () may influence binding affinity in chiral environments, whereas the S-configuration in other analogs (e.g., CAS 270065-81-1) is common in natural amino acid derivatives .

Hazard Profiles: Compounds like (S)-2-(Fmoc-(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS 2044710-58-7) carry hazards such as skin/eye irritation (H315, H319), while iodinated or fluorinated analogs may pose additional environmental risks .

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid, commonly referred to as Fmoc-Asp-OPP, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

- Molecular Formula : C28H27NO6

- Molecular Weight : 473.52 g/mol

- CAS Number : 207305-95-1

Fmoc-Asp-OPP is known to function primarily as a peptide coupling agent and has been studied for its ability to inhibit specific enzymes, particularly matrix metalloproteinases (MMPs). These enzymes are crucial in the degradation of extracellular matrix components, making them targets in various pathological conditions, including cancer and arthritis.

Enzyme Inhibition

Research indicates that Fmoc-Asp-OPP exhibits inhibitory effects on MMPs, particularly MMP-13. This enzyme is involved in collagen degradation, which is significant in diseases such as osteoarthritis. The inhibition of MMPs can potentially slow down the progression of these diseases by preserving the structural integrity of cartilage.

Anticancer Properties

Studies have suggested that compounds similar to Fmoc-Asp-OPP can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that lead to cell cycle arrest and programmed cell death.

Case Studies and Research Findings

Pharmacological Profile

The pharmacological profile of Fmoc-Asp-OPP indicates it possesses several desirable properties for drug development:

- Solubility : Moderate solubility in aqueous solutions enhances its potential for biological applications.

- Bioavailability : Studies indicate a favorable bioavailability score, suggesting effective systemic absorption upon administration.

Q & A

Basic Question: What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis workflows?

Answer:

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting agent for amino groups during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows selective deprotection using piperidine, while remaining inert during coupling reactions. For example, in SPPS protocols, the Fmoc group is removed in cycles to expose the amino group for subsequent peptide elongation. The phenylmethoxy (PMB) and oxo groups in this compound may further stabilize intermediates or enable orthogonal protection strategies. Researchers should validate deprotection efficiency via HPLC or mass spectrometry to ensure minimal side reactions .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Storage: Maintain in a tightly sealed container at -20°C, away from light and moisture to prevent decomposition .

- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .

- Waste Disposal: Treat as hazardous waste due to incompatibility with strong acids/bases. Neutralize residues before disposal per local regulations .

Acute toxicity data (Category 4 for oral/dermal/inhalation routes) suggest moderate risk, but chronic effects remain unstudied. Always refer to institutional chemical hygiene plans .

Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Optimization strategies include:

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while enhancing regioselectivity. For example, coupling the Fmoc group to the amino acid backbone under microwave irradiation (50–100 W, 60–80°C) can achieve >90% yield .

- Sonochemical Activation: Ultrasonic waves improve mixing in heterogeneous reactions, particularly for introducing the phenylmethoxy group .

- Purification: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product from byproducts like deprotected intermediates .

Advanced Question: How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. negligible effects)?

Answer:

Discrepancies may arise from:

- Structural Analogues: Minor substitutions (e.g., 3,5-difluorophenyl vs. 4-nitrophenyl) alter binding affinity. Compare bioactivity across analogues using standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

- Assay Conditions: Variations in cell lines (e.g., RAW 264.7 vs. THP-1) or serum concentrations can skew results. Replicate studies under identical conditions and include positive controls (e.g., indomethacin) .

- Metabolic Stability: Assess half-life in plasma using LC-MS to determine if rapid degradation explains inconsistent in vivo results .

Advanced Question: What strategies enable selective modification of the oxo and phenylmethoxy groups for targeted drug delivery?

Answer:

- Oxo Group Functionalization: React with hydroxylamine to form an oxime, enabling conjugation to PEGylated carriers or antibody-drug conjugates (ADCs). Monitor pH (4.5–6.0) to avoid Fmoc cleavage .

- Phenylmethoxy Substitution: Replace the PMB group with a photo-labile moiety (e.g., nitroveratryl) for light-activated drug release. Confirm selectivity via NMR (e.g., disappearance of PMB protons at δ 5.2 ppm) .

- Click Chemistry: Use azide-alkyne cycloaddition to attach targeting ligands (e.g., folate) to the butanoic acid backbone. Validate conjugation efficiency using MALDI-TOF .

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

- NMR Spectroscopy: Confirm Fmoc group presence via characteristic fluorenyl protons (δ 7.2–7.8 ppm) and the PMB methylene signal (δ 4.4–4.6 ppm) .

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]+ peaks matching the theoretical mass (e.g., 445.46 g/mol for C26H23NO6) .

- HPLC Purity: Use a 90:10 acetonitrile/water mobile phase with UV detection at 265 nm (Fmoc absorbance) to verify ≥98% purity .

Advanced Question: What computational methods predict the compound's interaction with biological targets (e.g., enzymes)?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (PDB ID: 5KIR). Optimize force field parameters for the Fmoc group’s hydrophobicity .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex. Analyze hydrogen bonds between the oxo group and catalytic residues (e.g., Tyr385 in COX-2) .

- QSAR Models: Correlate substituent electronegativity (e.g., fluorine on phenyl rings) with IC50 values to design potent analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.